C14H12O3S
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Overview
Description
C14H12O3S is a chemical compound that belongs to the class of thiophene derivatives It is characterized by the presence of a thiophene ring and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H12O3S typically involves the reaction of thiopheneacetic acid with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
C14H12O3S undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or am
Biological Activity
C14H12O3S is the molecular formula for resveratrol, a naturally occurring polyphenolic compound predominantly found in red wine, grapes, and various berries. Resveratrol has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. This article delves into the biological activity of resveratrol, highlighting research findings, case studies, and data tables to provide a comprehensive overview.
Resveratrol is chemically classified as a stilbene. Its structure consists of two phenolic rings connected by a double bond, which is crucial for its biological activity. The compound exists in two isomeric forms: trans-resveratrol and cis-resveratrol, with the trans form being more biologically active.
Biological Activities
- Antioxidant Activity : Resveratrol exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This action is essential in preventing cellular damage and reducing the risk of chronic diseases.
- Anti-inflammatory Effects : Research has demonstrated that resveratrol can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. This effect contributes to its potential in treating inflammatory conditions.
- Anticancer Properties : Resveratrol has been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and inhibition of tumor growth. Studies indicate its efficacy against several cancer types, including breast, prostate, and colon cancers.
- Cardioprotective Effects : Resveratrol improves endothelial function and reduces LDL cholesterol oxidation, contributing to cardiovascular health. It also promotes vasodilation through nitric oxide production.
- Neuroprotective Effects : Evidence suggests that resveratrol may protect against neurodegenerative diseases like Alzheimer's by reducing amyloid-beta aggregation and promoting neuronal survival.
Study 1: Antioxidant and Antimicrobial Activity
A study investigated the antioxidant and antimicrobial properties of resveratrol extracted from Platycerium stemaria. The results indicated significant antioxidant activity with an IC50 value of 25 µg/mL. Additionally, resveratrol demonstrated antimicrobial activity against various bacterial strains, showcasing its potential as a natural preservative in food systems .
Study 2: Cardiovascular Benefits
In a clinical trial involving patients with metabolic syndrome, participants who consumed resveratrol supplements showed a marked reduction in blood pressure and improved lipid profiles after 12 weeks. The study concluded that resveratrol supplementation could be beneficial for cardiovascular health .
Data Tables
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-17-11-6-4-10(5-7-11)9-12(14(15)16)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIFYXYZGUQOKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407015 |
Source
|
Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104314-01-4 |
Source
|
Record name | 2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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